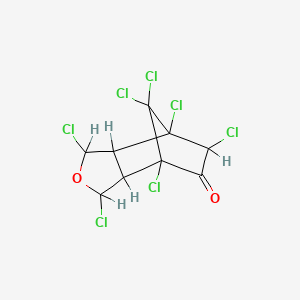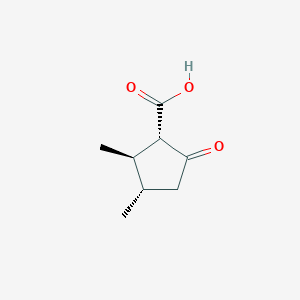![molecular formula C10H16ClN7 B14172737 [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide CAS No. 134127-02-9](/img/structure/B14172737.png)
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a cyanamide moiety attached to a chloroethyl group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with dimethylamine to introduce the dimethylamino groups. The resulting intermediate is further reacted with 2-chloroethylamine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The cyanamide moiety can be oxidized or reduced under appropriate conditions to form different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of triazine derivatives and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new triazine derivatives with potential biological activity, while oxidation reactions can produce nitrile or amide derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its unique structure may interact with biological targets, leading to the development of new drugs or therapeutic agents. Studies have explored its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in the development of high-performance materials with specific properties.
Mécanisme D'action
The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide involves its interaction with molecular targets through covalent or non-covalent bonding. The triazine ring and cyanamide moiety can form hydrogen bonds, coordinate with metal ions, or undergo nucleophilic attack, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide, known for its reactivity and use in the production of herbicides and dyes.
2-Chloroethylamine: Another precursor, commonly used in the synthesis of various organic compounds.
Cyanamide: A simple compound with diverse applications in agriculture and pharmaceuticals.
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of both dimethylamino and cyanamide groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
134127-02-9 |
|---|---|
Formule moléculaire |
C10H16ClN7 |
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide |
InChI |
InChI=1S/C10H16ClN7/c1-16(2)8-13-9(17(3)4)15-10(14-8)18(7-12)6-5-11/h5-6H2,1-4H3 |
Clé InChI |
JEEADXKLIDPBCQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)N(CCCl)C#N)N(C)C |
Solubilité |
19.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)


![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)

